2-Chloro-4-ethylthiazole
Overview
Description
2-Chloro-4-ethylthiazole is a heterocyclic organic compound that belongs to the thiazole family Thiazoles are characterized by a five-membered ring containing both sulfur and nitrogen atoms
Mechanism of Action
Target of Action
2-Chloro-4-ethylthiazole, like other thiazole derivatives, exhibits a wide range of biological activities Thiazole derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, leading to diverse biological outcomes .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors, or interfere with cellular processes . The specific mode of action depends on the structure of the thiazole derivative and the nature of its target .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, leading to diverse biological effects . For instance, they can influence metabolic pathways, signal transduction pathways, and cellular processes .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Thiazole derivatives are known to exhibit diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific effects depend on the structure of the thiazole derivative and the nature of its target .
Action Environment
Environmental factors such as temperature, ph, and the presence of other substances can influence the action and stability of chemical compounds .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been shown to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of similar compounds can change over time due to factors such as the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives have been shown to have greater anti-inflammatory and analgesic activity at certain dosages .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with various transporters or binding proteins, affecting their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-ethylthiazole can be synthesized through several methods. One common approach involves the reaction of 2-chloroacetyl chloride with ethylamine, followed by cyclization with sulfur. The reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or potassium thiolate are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-amino-4-ethylthiazole or 2-thio-4-ethylthiazole.
Oxidation Products: Sulfoxides and sulfones are typical oxidation products.
Reduction Products: Dihydrothiazoles are formed through reduction reactions.
Scientific Research Applications
2-Chloro-4-ethylthiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 2-Chloro-4-methylthiazole
- 2-Chloro-4-phenylthiazole
- 2-Chloro-4-isopropylthiazole
Comparison: 2-Chloro-4-ethylthiazole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-Chloro-4-methylthiazole, the ethyl group provides different steric and electronic properties, potentially leading to distinct biological effects and applications .
Properties
IUPAC Name |
2-chloro-4-ethyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClNS/c1-2-4-3-8-5(6)7-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTPVKJMVDWUCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477497 | |
Record name | 2-Chloro-4-ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98025-12-8 | |
Record name | 2-Chloro-4-ethylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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